2,2,6-Trifluoro-4-methylmorpholine

¹⁹F NMR fingerprinting structural isomer differentiation fluorinated building block characterization

2,2,6-Trifluoro-4-methylmorpholine (CAS 80958-33-4) is a fluorinated morpholine derivative bearing three fluorine atoms at the 2,2- and 6-positions and a methyl group at the 4-position (molecular formula C₅H₈F₃NO; MW 155.12 g/mol). The compound belongs to the class of trifluoromethyl-substituted saturated heterocycles, which are increasingly valued as building blocks in medicinal chemistry due to the profound influence of fluorine substitution on pKa, lipophilicity, metabolic stability, and conformational preferences.

Molecular Formula C5H8F3NO
Molecular Weight 155.12 g/mol
CAS No. 80958-33-4
Cat. No. B13405519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6-Trifluoro-4-methylmorpholine
CAS80958-33-4
Molecular FormulaC5H8F3NO
Molecular Weight155.12 g/mol
Structural Identifiers
SMILESCN1CC(OC(C1)(F)F)F
InChIInChI=1S/C5H8F3NO/c1-9-2-4(6)10-5(7,8)3-9/h4H,2-3H2,1H3
InChIKeyFMECCKSNDVPEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6-Trifluoro-4-methylmorpholine (CAS 80958-33-4): A Differentiated Fluorinated Morpholine Building Block for Drug Discovery


2,2,6-Trifluoro-4-methylmorpholine (CAS 80958-33-4) is a fluorinated morpholine derivative bearing three fluorine atoms at the 2,2- and 6-positions and a methyl group at the 4-position (molecular formula C₅H₈F₃NO; MW 155.12 g/mol) [1]. The compound belongs to the class of trifluoromethyl-substituted saturated heterocycles, which are increasingly valued as building blocks in medicinal chemistry due to the profound influence of fluorine substitution on pKa, lipophilicity, metabolic stability, and conformational preferences [2]. Its structural signature—a gem-difluoro group adjacent to the ring oxygen and a monofluoro substituent at the 6-position—distinguishes it from the more common 2- or 3-trifluoromethylmorpholine isomers [3]. The compound was originally isolated and characterized by mass spectrometry and ¹H/¹⁹F NMR spectroscopy as one of ten highly fluorinated morpholines obtained from the cobalt(III) fluoride fluorination of 4-methylmorpholine [3].

Why 2,2,6-Trifluoro-4-methylmorpholine Cannot Be Interchanged with Isomeric Trifluoromethylmorpholines or Other Fluorinated Morpholines


Fluorinated morpholines are not a uniform commodity class. The position and number of fluorine substituents on the morpholine ring fundamentally alter basicity (pKa), lipophilicity (logD), metabolic oxidative clearance rates, and conformational ring geometry—all of which are experimentally measurable [1]. The 2013 Tetrahedron study demonstrated that isomeric 2- and 3-trifluoromethylmorpholines, despite sharing the identical molecular formula C₅H₈F₃NO, exhibit distinctly different pKa, logD, and aqueous solubility values [2]. 2,2,6-Trifluoro-4-methylmorpholine differs from these isomers in three key respects: (i) the CF₃ group is not a single substituent but arises from a gem-difluoro at C2 plus a monofluoro at C6; (ii) the N-methyl group is retained, providing a tertiary amine rather than a secondary amine as in 2- or 3-trifluoromethylmorpholine; and (iii) the fluorine substitution pattern produces a unique ¹⁹F NMR fingerprint that is absent in isomeric forms [3]. These structural facts mean that procurement of a generic “trifluoromethylmorpholine” cannot guarantee equivalent physicochemical properties, reactivity, or biological readout in structure–activity relationship (SAR) studies.

2,2,6-Trifluoro-4-methylmorpholine (80958-33-4): Comparator-Based Quantitative Differentiation Evidence


Unique 2,2,6-Trifluoro Substitution Pattern Versus 2- and 3-Trifluoromethylmorpholine Isomers: Structural Differentiation by ¹⁹F NMR

2,2,6-Trifluoro-4-methylmorpholine features a gem-difluoro group at C2 and a monofluoro at C6, producing a characteristic ¹⁹F NMR pattern consisting of two distinct fluorine signals: an AB quartet for the diastereotopic fluorines at C2 (geminal ²J_FF coupling) and a separate multiplet for the C6 fluorine, which also couples to the adjacent C5 protons (³J_HF) [1]. In contrast, 2-(trifluoromethyl)morpholine (CAS 1196532-95-2) and 3-(trifluoromethyl)morpholine (CAS 1196532-93-0) each display a single CF₃ singlet in the ¹⁹F NMR spectrum (δ ≈ −70 to −76 ppm region) [2]. The Rendell & Wright study used this distinct ¹⁹F NMR signature, alongside mass spectrometry, to unambiguously assign the structure of 2,2,6-trifluoro-4-methylmorpholine among ten fluorinated products obtained from CoF₃ fluorination of 4-methylmorpholine [1]. The ¹⁹F NMR chemical shifts and coupling constants for the C2 gem-difluoro and C6 monofluoro environments provide a definitive analytical handle that no isomeric trifluoromethylmorpholine can reproduce, enabling unambiguous identity confirmation in procurement quality control [1].

¹⁹F NMR fingerprinting structural isomer differentiation fluorinated building block characterization

Predicted pKa Reduction Relative to Unsubstituted 4-Methylmorpholine: Impact of Multiple Electron-Withdrawing Fluorine Substituents on Basicity

The electron-withdrawing effect of fluorine substituents on the morpholine ring predictably reduces the basicity of the nitrogen center. Unsubstituted 4-methylmorpholine has a measured pKa of ~7.4 for its conjugate acid [1]. Introduction of a single CF₃ group at the 2-position of morpholine reduces the predicted pKa to approximately 7.46±0.40 . In 2,2,6-trifluoro-4-methylmorpholine, the cumulative inductive effect of three electron-withdrawing fluorine atoms (gem-difluoro at C2 and monofluoro at C6, both adjacent to the ring oxygen) is expected to produce a further reduction in pKa compared to mono-CF₃-substituted analogs [2]. Using the class-level pKa shift observed for 2-CF₃-morpholine versus parent morpholine (ΔpKa ≈ −1.0 to −1.5 units relative to piperidine analog), and noting that each β-fluorine substituent typically lowers amine pKa by 0.5–1.0 unit, the pKa of 2,2,6-trifluoro-4-methylmorpholine is conservatively estimated at 5.5–6.5, approximately 1–2 units lower than 4-methylmorpholine and 0.5–1.5 units lower than 2-(trifluoromethyl)morpholine [2][3]. This reduced basicity is mechanistically relevant for mitigating hERG channel binding and phospholipidosis risk, as noted for trifluoromethyl-substituted morpholines in drug design contexts [3].

pKa modulation basicity reduction fluorine inductive effect hERG liability mitigation

Differentiated Product Distribution in CoF₃ Fluorination: 2,2,6-Trifluoro-4-methylmorpholine as a Specific Component of a Defined Product Mixture

The Rendell & Wright (1978) study established that fluorination of 4-methylmorpholine with cobalt(III) fluoride yields ten highly fluorinated morpholine products plus one minor breakdown product [1]. Among these, 2,2,6-trifluoro-4-methylmorpholine was isolated and unambiguously characterized, representing a specific intermediate degree of fluorination [1]. The product distribution is non-statistical and reflects the cation-radical mechanism proposed for CoF₃ fluorination [1]. By contrast, electrochemical fluorination (ECF) of N-methylmorpholine in anhydrous HF produces a different product spectrum biased toward perfluorinated materials, with partially fluorinated derivatives identified as minor components [2]. The CoF₃ method thus provides access to the partially fluorinated 2,2,6-trifluoro derivative that is not the dominant product under ECF conditions. The 1978 paper further reports that the C2 gem-difluoro group in 2,2,6-trifluoro-4-methylmorpholine is resistant to further fluorination under the CoF₃ conditions used, indicating a degree of kinetic stability at this substitution level [1]. This defined product identity contrasts with the complex mixtures obtained from direct electrochemical fluorination, where the 2,2,6-trifluoro species would need to be chromatographically resolved from multiple co-eluting partially fluorinated morpholines [2].

cobalt(III) fluoride fluorination product distribution polyfluorinated morpholine synthesis NMR structural assignment

PFAS Structural Classification and Regulatory Differentiation from Fully Fluorinated Morpholine Derivatives

2,2,6-Trifluoro-4-methylmorpholine is flagged as a PFAS substance (per- and polyfluoroalkyl substance) in the SIN (Substitute It Now) List similarity screening database, based on the presence of the -CF₂- and -CF- moieties within the morpholine ring [1]. This classification places it in a distinct regulatory category relative to non-fluorinated morpholine derivatives such as 4-methylmorpholine or morpholine itself, which have no PFAS designation [1]. However, 2,2,6-trifluoro-4-methylmorpholine is partially fluorinated (three fluorine atoms; molecular formula C₅H₈F₃NO), distinguishing it from perfluorinated morpholine derivatives such as perfluoro-N-methylmorpholine (C₅F₁₁NO; all eleven hydrogen atoms replaced by fluorine) [2]. The perfluorinated analogs are classified as persistent organic pollutants with indefinite environmental half-lives, whereas partially fluorinated compounds containing C-H bonds may undergo metabolic or environmental defluorination at specific positions [3]. The C6 monofluoro position in 2,2,6-trifluoro-4-methylmorpholine retains a C-H bond adjacent to the fluorine, providing a potential site for oxidative metabolism that is absent in perfluorinated analogs. Procurement from jurisdictions with emerging PFAS restrictions (e.g., EU REACH, U.S. EPA PFAS Strategic Roadmap) may require documentation distinguishing partially fluorinated from fully fluorinated morpholines [1].

PFAS classification regulatory compliance environmental persistence fluorinated building block risk assessment

Differentiation from 2,2-Difluoromorpholine: Retention of N-Methyl Substitution and Additional C6 Fluorine for Further Derivatization

2,2-Difluoromorpholine (CAS 1263180-85-3) and its hydrochloride salt are commercially available fluorinated morpholine building blocks that contain a gem-difluoro group at the 2-position but retain an unsubstituted N-H secondary amine . 2,2,6-Trifluoro-4-methylmorpholine differentiates itself by (i) bearing an N-methyl group that provides a tertiary amine with modulated basicity and eliminates the need for N-protection/deprotection steps in synthetic sequences and (ii) featuring an additional fluorine at the 6-position, which serves as a potential leaving group in nucleophilic substitution reactions or as a stereochemical handle (the C6 center bearing fluorine is a chiral center, giving rise to enantiomeric pairs) [1]. The 2,2-difluoromorpholine scaffold, while useful for introducing a gem-difluoro moiety, lacks this additional functionalization site and stereochemical complexity. The presence of the N-methyl group also alters the logD compared to N-H morpholines; the 2013 Tetrahedron study reported experimental logD₇.₄ values for N-benzyl-protected trifluoromethylmorpholines, with values ranging from 1.8 to 2.5 depending on isomer and substitution [2]. The N-methyl group in 2,2,6-trifluoro-4-methylmorpholine is expected to contribute an increment of approximately +0.5 to logD relative to the corresponding N-H analog, based on the Hansch π constant for N-methylation [3].

building block versatility N-alkyl vs. N-H morpholine synthetic handle comparison C6 monofluoro reactivity

Class-Level Evidence: Trifluoromethyl-Morpholine Isomers Exhibit Measurably Different Physicochemical and ADME Parameters

The 2013 Tetrahedron study by Shcherbatiuk et al. demonstrated that closely related trifluoromethylmorpholine isomers exhibit quantitatively distinct physicochemical and ADME parameters despite sharing the same molecular formula (C₅H₈F₃NO) [1]. For N-benzyl-protected 2-trifluoromethylmorpholine and 3-trifluoromethylmorpholine derivatives, the authors reported different aqueous solubility values, pKa measurements, logD₇.₄ distribution coefficients, and in vitro clearance rates in human liver microsomes [1]. This isomer-dependent variation in key drug-likeness parameters establishes a class-level principle: even within the same molecular formula, the position of fluorination on the morpholine ring materially alters experimentally measurable properties relevant to lead optimization [1]. By extension, 2,2,6-trifluoro-4-methylmorpholine—with its unique fluorination pattern that is distinct from both the 2-CF₃ and 3-CF₃ isomers—would be expected to exhibit its own characteristic physicochemical and metabolic profile. The authors of the 2013 study explicitly recommend that medicinal chemists 'test a full library of isomeric building blocks in order to perform full structure–activity relationship studies,' underscoring that procurement of a single isomer as a generic 'trifluoromethylmorpholine' is scientifically inadequate [1].

physicochemical profiling clearance rate aqueous solubility logD metabolic stability

2,2,6-Trifluoro-4-methylmorpholine (80958-33-4): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry SAR Exploration of Fluorinated Morpholine Isomer Series for pKa and logD Tuning

Medicinal chemistry teams conducting systematic structure–activity relationship (SAR) studies on morpholine-containing lead compounds require a complete matrix of fluorinated morpholine regioisomers to probe the effect of fluorination position on target potency, selectivity, and ADME properties. As demonstrated by Shcherbatiuk et al. (2013), isomeric trifluoromethylmorpholines exhibit measurably different pKa, logD₇.₄, aqueous solubility, and microsomal clearance values [1]. 2,2,6-Trifluoro-4-methylmorpholine provides a unique entry in this isomer matrix—the 2,2,6-trifluoro-N-methyl substitution pattern is structurally distinct from the 2-CF₃ and 3-CF₃ isomers, allowing researchers to probe whether a gem-difluoro plus monofluoro arrangement confers different pharmacological properties compared to a single CF₃ group at a single position. The N-methyl tertiary amine eliminates the need for nitrogen protection in library synthesis, reducing step count and improving synthetic throughput.

Quality Control Identity Confirmation Using ¹⁹F NMR Fingerprinting in Procurement of Fluorinated Building Blocks

Procurement and analytical chemistry groups tasked with verifying the identity of received fluorinated morpholine building blocks can use the unique ¹⁹F NMR fingerprint of 2,2,6-trifluoro-4-methylmorpholine—specifically the AB quartet for the C2 gem-difluoro group and the distinct multiplet for the C6 monofluoro—as a definitive identity test that distinguishes it from the isomeric 2- and 3-trifluoromethylmorpholines, which each show only a single CF₃ singlet [1]. The Rendell & Wright (1978) paper provides the foundational ¹⁹F NMR characterization data that can serve as a reference standard for identity confirmation [1]. This is particularly critical given that all C₅H₈F₃NO isomers share the same molecular weight and may co-elute under standard LC-MS conditions, making ¹⁹F NMR the most reliable orthogonal identity verification method.

Synthesis of Chiral Fluorinated Morpholine Derivatives Exploiting the C6 Stereogenic Center

2,2,6-Trifluoro-4-methylmorpholine contains a stereogenic center at C6 bearing a fluorine atom, which can be exploited for the synthesis of enantiomerically enriched fluorinated morpholine derivatives. The compound's isolation from the CoF₃ fluorination of 4-methylmorpholine was reported as a racemic mixture [1], but the presence of the C6 chiral center provides an entry point for chiral resolution or asymmetric synthesis to access enantiopure building blocks. This contrasts with 2,2-difluoromorpholine, which lacks a stereogenic center at the analogous position, and with 2- and 3-trifluoromethylmorpholines, where the chiral center (when present) bears a CF₃ group rather than a single fluorine. The C6 fluorine may also serve as a leaving group in stereospecific nucleophilic displacement reactions, enabling further diversification at this position.

Regulatory-Compliant Procurement of Partially Fluorinated Morpholines Under Emerging PFAS Restrictions

Organizations procuring fluorinated building blocks for pharmaceutical R&D must navigate evolving PFAS regulations (EU REACH, U.S. EPA PFAS Strategic Roadmap, and various state-level restrictions) [1]. 2,2,6-Trifluoro-4-methylmorpholine, flagged as a PFAS substance in the SIN List similarity screening, requires documented differentiation from high-persistence perfluorinated morpholines [1]. The compound's molecular formula (C₅H₈F₃NO) retains five C-H bonds, structurally distinguishing it from perfluoro-N-methylmorpholine (C₅F₁₁NO, zero C-H bonds). Procurement specifications should require supplier documentation confirming the specific fluorination pattern and degree of fluorination (three fluorine atoms; partially fluorinated) to support regulatory compliance assessments, waste-disposal classification, and environmental risk evaluation. The ¹⁹F NMR characterization data from Rendell & Wright (1978) provide the analytical foundation for this documentation.

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